

Application Notes and Protocols: MPM-2 in Fluorescence Microscopy

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: MPM-1

Cat. No.: B12412441

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The monoclonal antibody MPM-2 is a powerful tool in cell biology and cancer research for the identification and characterization of cells undergoing mitosis. This antibody recognizes a specific phosphorylated epitope, phospho-Ser/Thr-Pro, which is present on a multitude of proteins that are phosphorylated at the onset of the M-phase of the cell cycle.[1][2] This widespread phosphorylation is a hallmark of mitosis, orchestrated by mitotic kinases. Consequently, immunofluorescence staining with MPM-2 allows for the specific visualization of mitotic cells, making it an invaluable reagent for studying cell division, screening for anti-mitotic drugs, and assessing the proliferative index of cell populations.

MPM-2 has been shown to stain various structures within mitotic cells, including the cytoplasm, centrosomes, kinetochores, and the mitotic spindle.[3] The intensity of MPM-2 staining dramatically increases at the G2/M transition, providing a clear demarcation between interphase and mitotic cells.[3]

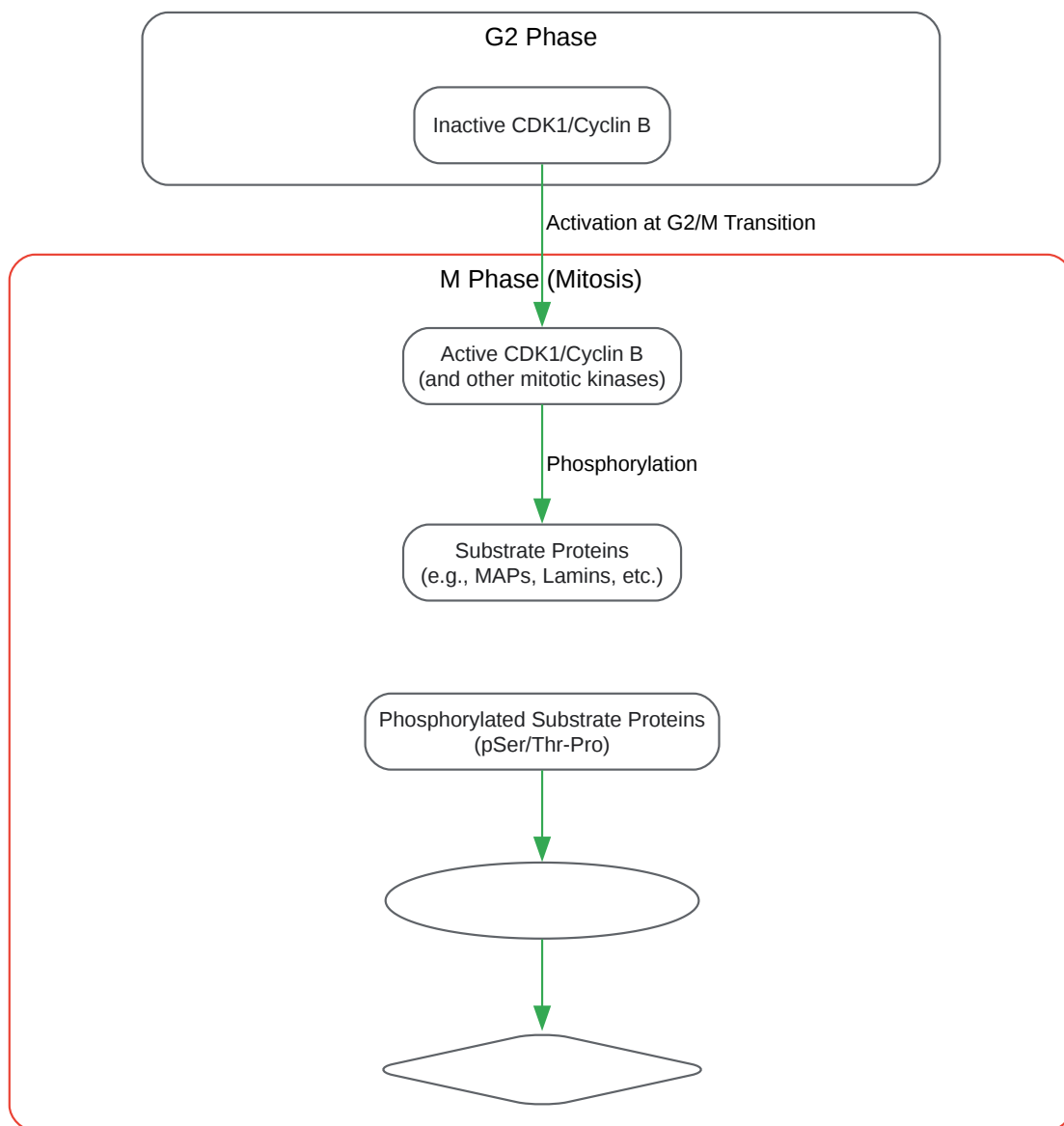
Quantitative Data Summary

The following table summarizes the key characteristics of the MPM-2 antibody relevant to its application in fluorescence microscopy.

Property	Description
Target	Phosphorylated Serine/Threonine residues followed by a Proline (pSer/Thr-Pro)
Specificity	Recognizes a broad range of mitotic phosphoproteins, including MAP2, HSP70, cdc25, and DNA topoisomerase IIa.
Applications	Immunocytochemistry/Immunofluorescence (ICC/IF), Western Blot (WB), Immunohistochemistry (IHC), Flow Cytometry, Immunoprecipitation (IP).
Cellular Localization	Cytoplasm, centrosomes, kinetochores, mitotic spindle, and condensed chromatin in mitotic cells.[3]
Reactivity	Reacts with samples from a wide range of vertebrate species, including human.
Isotype	Mouse IgG1.

Signaling Pathway and Mechanism of Detection

MPM-2 does not target a single signaling pathway but rather the downstream consequences of mitotic signaling cascades. The entry into mitosis is driven by the activation of key mitotic kinases, most notably Cyclin-Dependent Kinase 1 (CDK1). Activated CDK1, in conjunction with its regulatory subunit Cyclin B, phosphorylates a vast array of substrate proteins on Serine or Threonine residues that are followed by a Proline. This phosphorylation event is what is recognized by the MPM-2 antibody.

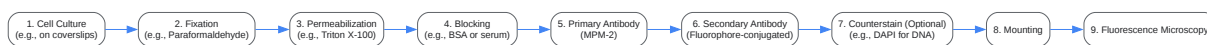


[Click to download full resolution via product page](#)

MPM-2 antibody detection of mitotic phosphoproteins.

Experimental Workflow

The general workflow for using the MPM-2 antibody in immunofluorescence microscopy involves cell culture, fixation, permeabilization, blocking, antibody incubations, and imaging.



[Click to download full resolution via product page](#)

General experimental workflow for MPM-2 immunofluorescence.

Detailed Experimental Protocol

This protocol provides a general guideline for immunofluorescent staining of adherent cells with the MPM-2 antibody. Optimization of parameters such as antibody concentration, incubation times, and fixation/permeabilization methods may be required for different cell types and experimental conditions.

Materials:

- Adherent cells grown on sterile glass coverslips
- Phosphate-Buffered Saline (PBS), pH 7.4
- Fixation Solution: 4% paraformaldehyde in PBS
- Permeabilization Solution: 0.25% Triton X-100 in PBS
- Blocking Solution: 1% Bovine Serum Albumin (BSA) in PBS
- Primary Antibody: MPM-2 monoclonal antibody
- Secondary Antibody: Fluorophore-conjugated anti-mouse IgG (e.g., Alexa Fluor 488 or 594)
- Nuclear Counterstain (optional): DAPI (4',6-diamidino-2-phenylindole)
- Mounting Medium

Procedure:

- Cell Culture:
 - Plate cells onto sterile glass coverslips in a petri dish or multi-well plate and culture until the desired confluency is reached.
 - For studies involving cell cycle synchronization or drug treatment, perform the necessary manipulations prior to fixation.
- Fixation:

- Aspirate the culture medium and gently wash the cells twice with PBS.
- Add the 4% paraformaldehyde solution to cover the cells and incubate for 15 minutes at room temperature.
- Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.
- Permeabilization:
 - Add the 0.25% Triton X-100 solution and incubate for 10 minutes at room temperature.
 - Aspirate the permeabilization solution and wash the cells three times with PBS for 5 minutes each.
- Blocking:
 - Add the 1% BSA blocking solution and incubate for 1 hour at room temperature to minimize non-specific antibody binding.
- Primary Antibody Incubation:
 - Dilute the MPM-2 primary antibody in the blocking solution to the recommended concentration (typically in the range of 1:100 to 1:500).^[3]
 - Aspirate the blocking solution from the coverslips and add the diluted primary antibody solution.
 - Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
- Washing:
 - Aspirate the primary antibody solution and wash the cells three times with PBS for 5 minutes each.
- Secondary Antibody Incubation:
 - Dilute the fluorophore-conjugated secondary antibody in the blocking solution according to the manufacturer's instructions (e.g., 1:250 to 1:1000).

- Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
- Washing:
 - Aspirate the secondary antibody solution and wash the cells three times with PBS for 5 minutes each, protected from light.
- Counterstaining (Optional):
 - If desired, incubate the cells with a nuclear counterstain such as DAPI (e.g., 300 nM in PBS) for 5 minutes at room temperature to visualize the nuclei and chromosome condensation.
 - Wash the cells twice with PBS.
- Mounting:
 - Carefully remove the coverslips from the dish or plate and invert them onto a drop of mounting medium on a clean microscope slide.
 - Seal the edges of the coverslip with nail polish to prevent drying.
- Imaging:
 - Visualize the stained cells using a fluorescence microscope equipped with the appropriate filters for the chosen fluorophore and DAPI. Mitotic cells will exhibit bright MPM-2 staining.

Note on "MPM-1"

While the user's query specified "**MPM-1**," this term does not correspond to a widely used fluorescent probe in the published scientific literature. It is possible that this is a typographical error and "MPM-2" was intended, given its common use for mitotic cell imaging. Alternatively, "**MPM-1**" may refer to a specific, non-fluorescent anti-cancer compound or a very recently developed and not yet widely adopted fluorescent probe.^{[4][5]} Researchers are advised to verify the specific reagent they intend to use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 抗-磷酸化-Ser/Thr-Pro , MPM-2抗体 clone MPM-2, Upstate®, from mouse | Sigma-Aldrich [sigmaaldrich.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. biocompare.com [biocompare.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: MPM-2 in Fluorescence Microscopy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12412441#mpm-1-application-in-fluorescence-microscopy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com